Methyl4-amino-3-cyclobutylbutanoatehydrochloride
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Overview
Description
Methyl4-amino-3-cyclobutylbutanoatehydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.6977 . This compound is of interest due to its unique structure, which includes a cyclobutyl ring, making it a subject of study in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl4-amino-3-cyclobutylbutanoatehydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions using appropriate amine sources.
Esterification: The ester group is introduced via esterification reactions, often using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl4-amino-3-cyclobutylbutanoatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl4-amino-3-cyclobutylbutanoatehydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl4-amino-3-hydroxybenzoatehydrochloride: Similar in structure but contains a hydroxy group instead of a cyclobutyl ring.
Methyl (3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride: Contains a phenyl group instead of a cyclobutyl ring.
Uniqueness: Methyl4-amino-3-cyclobutylbutanoatehydrochloride is unique due to the presence of the cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H18ClNO2 |
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Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 4-amino-3-cyclobutylbutanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)5-8(6-10)7-3-2-4-7;/h7-8H,2-6,10H2,1H3;1H |
InChI Key |
REXUZLQYNQMEKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1CCC1.Cl |
Origin of Product |
United States |
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